

Methods to remove interfering substances for BCA assay

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Compound of Interest

Compound Name: *Bicinchoninic acid disodium salt*

Cat. No.: *B1667841*

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Technical Support Center: BCA Assay Troubleshooting

Welcome to the technical support center for the Bicinchoninic Acid (BCA) Protein Assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to interfering substances in their protein quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the scientific principle behind the BCA protein assay?

The BCA protein assay is a colorimetric method used to measure the total concentration of protein in a sample.^{[1][2]} The process involves two main steps:

- **Biuret Reaction:** In an alkaline medium, peptide bonds in the protein reduce cupric ions (Cu^{2+}) to cuprous ions (Cu^{1+}). The amount of Cu^{2+} reduced is proportional to the amount of protein in the solution.^{[1][3][4]}
- **BCA Chelation and Detection:** Two molecules of bicinchoninic acid (BCA) chelate with one cuprous ion (Cu^{1+}), forming a purple-colored complex.^[1] This water-soluble complex exhibits a strong absorbance at 562 nm, which is nearly linear with increasing protein concentrations. The protein concentration is then determined by comparing the absorbance of the unknown

sample to a standard curve prepared with a protein of known concentration, typically bovine serum albumin (BSA).[1]

Q2: Which substances commonly interfere with the BCA assay?

Certain chemical groups can interfere with the BCA assay by reducing Cu^{2+} , chelating copper ions, or altering the pH of the working reagent.[1] Key categories of interfering substances include:

- **Reducing Agents:** Substances like dithiothreitol (DTT) and 2-mercaptoethanol (β -ME) can reduce Cu^{2+} independently of the protein, leading to an overestimation of protein concentration.[1][5]
- **Copper Chelating Agents:** Reagents such as ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β -aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can interfere with the formation of the BCA-copper complex, resulting in an underestimation of protein concentration.[1][5]
- **Amino Acids:** Cysteine, tyrosine, and tryptophan can produce color in the assay, contributing to higher background and inaccurate measurements.[1]
- **Other Substances:** Lipids, phospholipids, strong acids and bases, ammonium salts, and certain detergents can also interfere with the assay.[1][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your BCA assay experiments.

Problem: My blank, standards, and samples all show very high background absorbance.

- **Possible Cause:** The presence of a reducing agent or a copper-chelating agent in your sample buffer is a common cause of high background.[1] Even low concentrations of substances like DTT (e.g., >1 mM) or EDTA (e.g., >10 mM) can cause significant interference.[6][7]
- **Solutions:**

- Dilution: If your protein concentration is sufficiently high, you can dilute your sample in a compatible buffer. This will lower the concentration of the interfering substance to a level that no longer affects the assay.[\[8\]](#)[\[9\]](#)
- Removal of Interfering Substance: For samples with low protein concentration or high levels of interference, you may need to remove the substance. Common methods include dialysis, desalting, or protein precipitation using trichloroacetic acid (TCA) or acetone.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Use a Compatible Assay Kit: If your samples consistently contain reducing agents, consider using a Reducing Agent Compatible BCA Assay Kit. These kits include a reagent that modifies the reducing agents to prevent them from interfering with the assay.[\[4\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)

Problem: My protein concentration readings are inconsistent or not reproducible.

- Possible Cause: This can be caused by a variety of interfering substances present in your sample lysis buffer or by procedural inconsistencies. The BCA assay reaction does not have a fixed endpoint, and color development continues over time; this rate is also temperature-dependent.[\[1\]](#)
- Solutions:
 - Standardize Incubation: Ensure that all standards and unknown samples are incubated for precisely the same amount of time and at the same temperature. Read the absorbance of all samples within a short, consistent timeframe (e.g., 10 minutes) after incubation to minimize variability.[\[1\]](#)
 - Identify and Remove Interference: Use the workflow diagram below to identify the type of interfering substance and select the appropriate removal method.
 - Prepare a "Spiked" Standard Curve: For the highest accuracy, prepare your protein standards in the same buffer as your unknown samples. This accounts for the matrix effects of the buffer components, but is not always feasible if the buffer itself causes high background.

Data Presentation: Compatibility of Common Reagents with BCA Assay

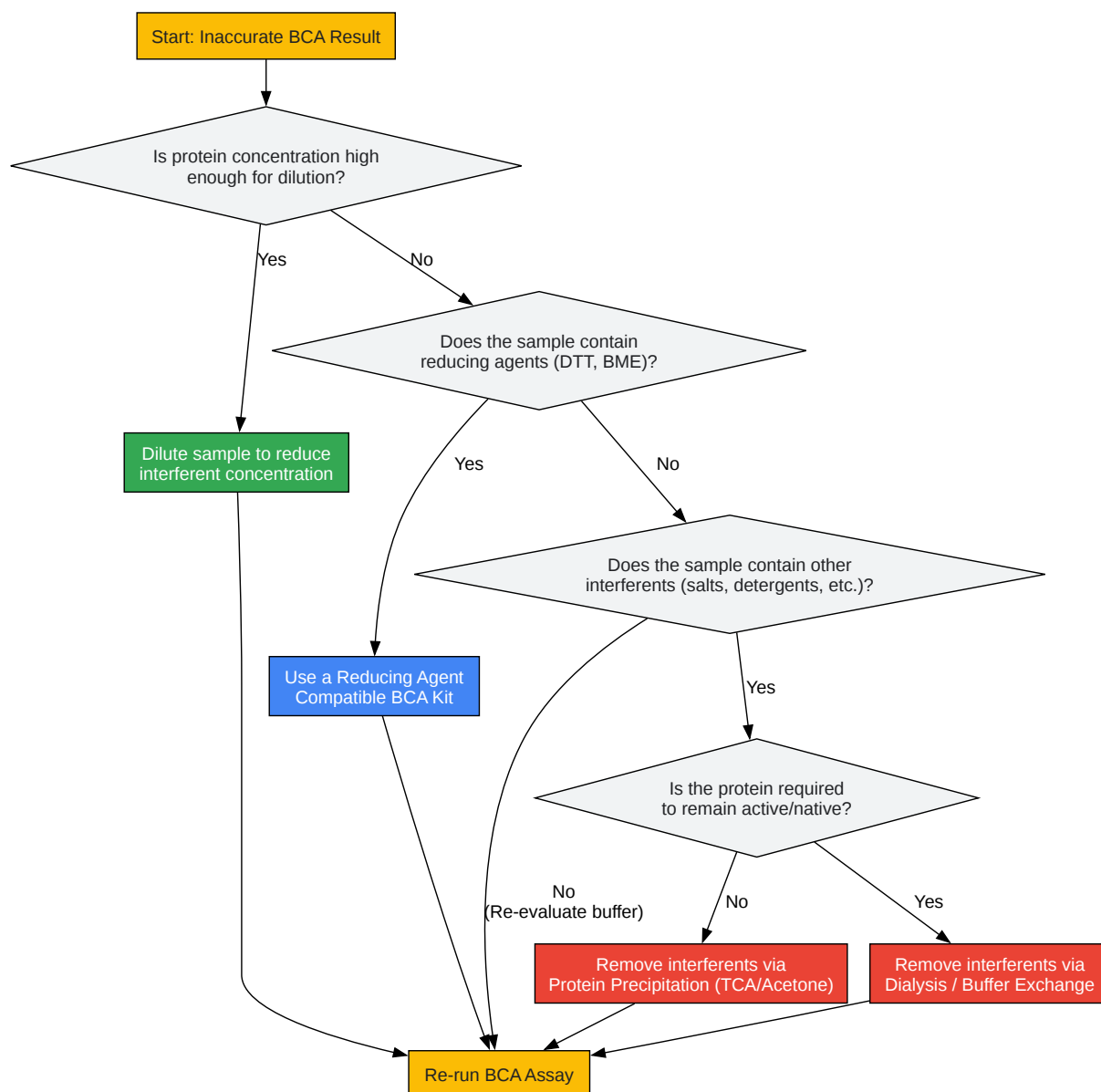
The following table summarizes the maximum compatible concentrations for various substances in a standard BCA assay. Concentrations may need to be lower when using a microplate format due to a different sample-to-reagent ratio.^[9]

Category	Substance	Max Compatible Concentration
Reducing Agents	Dithiothreitol (DTT)	1 mM ^{[1][6]}
	2-Mercaptoethanol (β-ME)	0.01% ^[14]
	TCEP	< 1 mM ^[4]
Chelating Agents	EDTA	10 mM ^{[1][6]}
	EGTA	Not compatible ^{[1][6]}
	Sodium Citrate	200 mM ^{[1][6]}
Detergents	SDS	5% ^[1]
	Triton X-100	5% ^[1]
	Tween 20	5% ^[1]
	CHAPS	5% ^{[1][6]}
Buffers & Salts	Guanidine HCl	4 M ^{[1][6]}
	Urea	3 M ^{[1][6]}
	Ammonium Sulfate	1.5 M ^{[1][6]}
	Sodium Chloride	1 M ^{[1][6]}
	Imidazole	50 mM ^[1]
Solvents	Ethanol	10% ^[1]
	Acetone	10% ^[1]
	DMSO	10% ^[1]

Note: This is not an exhaustive list. It is always recommended to test your specific buffer for compatibility.

Visual Workflow: Troubleshooting Interfering Substances

The following diagram provides a logical workflow to help you decide on the best method to handle a potential interfering substance.



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Caption: Troubleshooting workflow for BCA assay interference.

Experimental Protocols

Here are detailed methodologies for common procedures used to remove interfering substances before performing a BCA assay.

Protocol 1: Acetone Precipitation

This method is effective for concentrating protein samples while removing many interfering contaminants like salts and detergents.[\[10\]](#)[\[15\]](#) However, it can cause protein denaturation, making the pellet difficult to re-solubilize.[\[15\]](#)

Materials:

- Microcentrifuge tubes (1.5 mL)
- Acetone, pre-chilled to -20°C
- Microcentrifuge
- Ultrapure water or other compatible buffer

Procedure:

- Pipette your protein sample (e.g., 100 µL) into a 1.5 mL microcentrifuge tube.
- Add four times the sample volume of cold (-20°C) acetone to the tube (e.g., 400 µL).[\[15\]](#)
- Vortex the tube thoroughly and incubate for at least 60 minutes at -20°C.[\[15\]](#) For very dilute samples, this incubation can be extended overnight.
- Centrifuge the tubes for 10 minutes at 13,000-15,000 x g.[\[15\]](#)
- Carefully decant and discard the supernatant, which contains the interfering substances.[\[1\]](#)
- Allow the protein pellet to air-dry for 5-10 minutes at room temperature to evaporate residual acetone. Do not over-dry, as this can make resolubilization difficult.[\[1\]](#)
- Resuspend the protein pellet in a suitable volume (e.g., 50-100 µL) of ultrapure water or a buffer compatible with the BCA assay. Vortex thoroughly to ensure the pellet is completely

dissolved.

- Proceed with the BCA protein assay using the resuspended pellet as your sample.

Protocol 2: Trichloroacetic Acid (TCA) / Deoxycholate Precipitation

TCA precipitation is a highly effective method for removing interfering substances.[\[16\]](#)[\[17\]](#) The addition of deoxycholate aids in the quantitative recovery of proteins. This method will denature the protein.

Materials:

- Microcentrifuge tubes (1.5 mL)
- Trichloroacetic acid (TCA), 72% (w/v)
- Sodium deoxycholate, 0.15% (w/v)
- Acetone, pre-chilled to -20°C
- Microcentrifuge

Procedure:

- Pipette your protein sample (e.g., up to 100 µL) into a 1.5 mL microcentrifuge tube.
- Add 0.15% sodium deoxycholate to a final concentration of ~0.015%. For a 100 µL sample, add 10 µL. Vortex briefly.
- Add 72% TCA to a final concentration of ~6-10%. For a 110 µL sample, add 10 µL. Vortex immediately and incubate on ice for 15-30 minutes.
- Centrifuge the tubes for 10-15 minutes at maximum speed in a microcentrifuge.[\[17\]](#)
- Carefully aspirate and discard the supernatant.[\[17\]](#)
- To remove residual TCA, add 200 µL of cold acetone to the pellet and vortex.

- Centrifuge for 5 minutes at maximum speed. Discard the acetone wash.
- Repeat the acetone wash (steps 6-7) one more time.
- Air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the pellet in a buffer compatible with the BCA assay (e.g., 1% SDS).
- Proceed with the BCA protein assay.

Protocol 3: Dialysis / Buffer Exchange

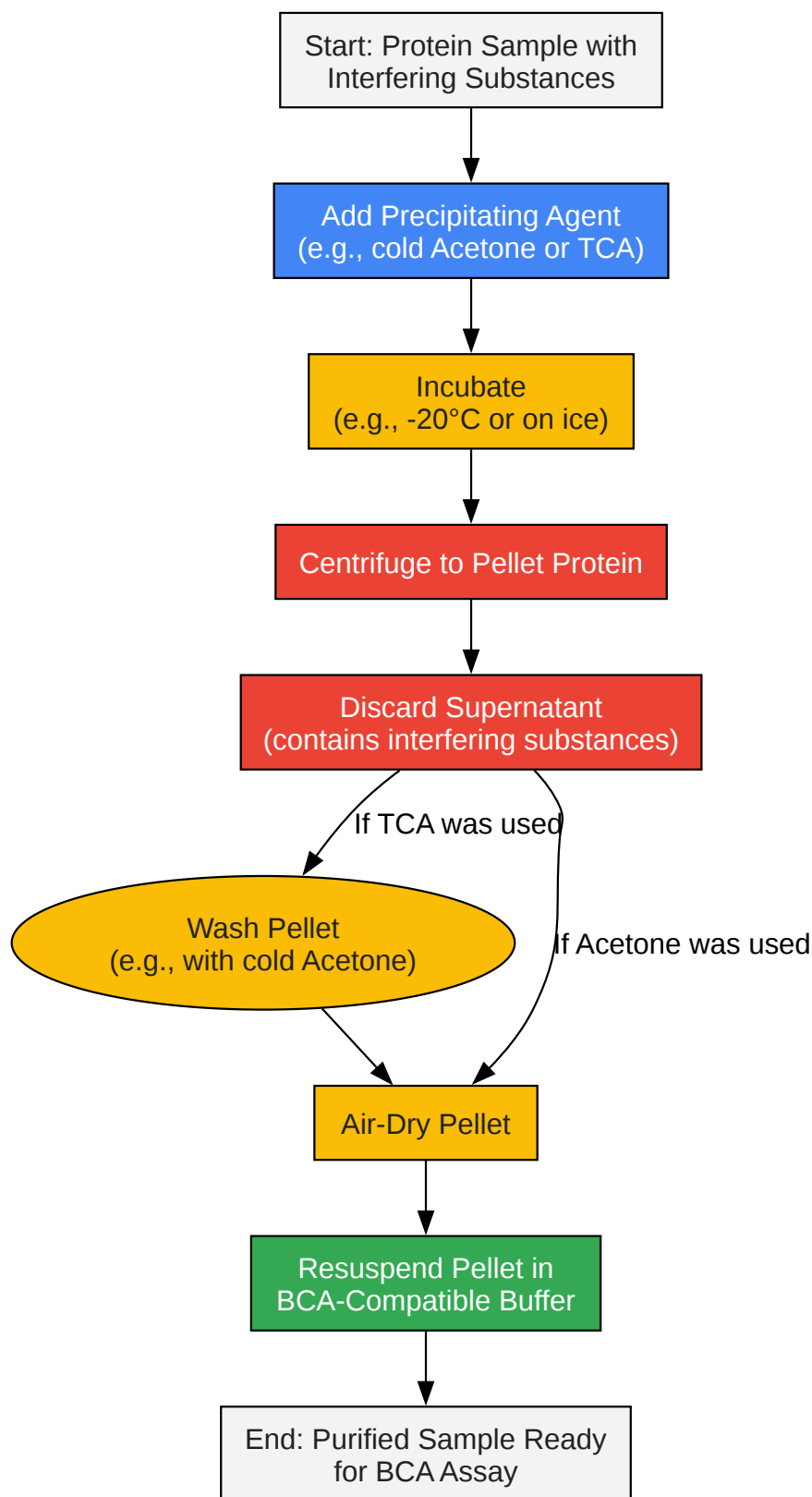
Dialysis is a gentle method that removes small molecules from a protein sample while retaining the larger protein molecules.[\[11\]](#) It is ideal for applications where the protein must remain in its native, active state.

General Guidelines:

- **Select a Dialysis Membrane:** Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (typically 1/3 to 1/2 the molecular weight of the protein).
- **Prepare the Sample:** Place your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
- **Perform Dialysis:** Immerse the sealed dialysis unit in a large volume of the desired new buffer (the dialysate). The volume of the dialysate should be at least 200-500 times the volume of the sample.[\[18\]](#)
- **Stir:** Place the container on a magnetic stir plate and stir gently at 4°C.
- **Change the Buffer:** For efficient removal of interfering substances, perform at least two to three buffer changes over 12-24 hours. A typical schedule is to change the buffer after 2-3 hours, again after another 4-5 hours, and then allow the final dialysis to proceed overnight.[\[19\]](#)
- **Sample Recovery:** After the final dialysis period, carefully remove the sample from the dialysis unit. The protein is now in the new, compatible buffer and ready for the BCA assay.

Visual Workflow: Protein Precipitation

This diagram illustrates the general steps involved in cleaning up a protein sample using precipitation.



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